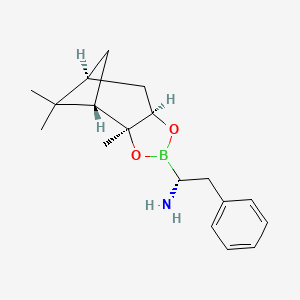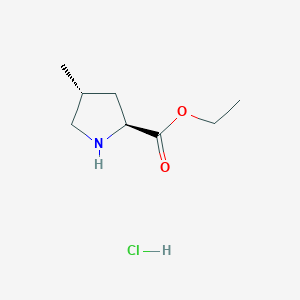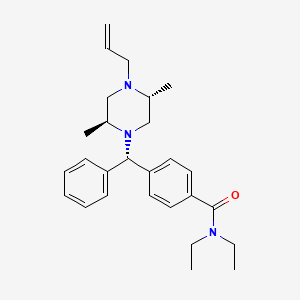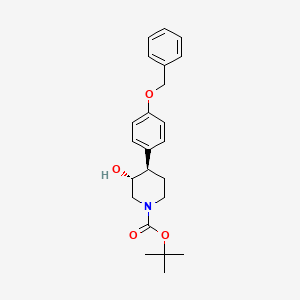
5-BROMOURIDINE 5/'-TRIPHOSPHATE SODIUM
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromouridine 5’-triphosphate sodium: is a brominated form of uridine triphosphate (UTP). It is commonly used in molecular biology and biochemistry for labeling RNA during transcription. This compound is particularly useful in studying RNA synthesis and transcriptional activity through various imaging and molecular methods .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromouridine 5’-triphosphate sodium typically involves the bromination of uridine triphosphate. The reaction conditions often include the use of bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the 5-position of the uridine moiety .
Industrial Production Methods: Industrial production of 5-Bromouridine 5’-triphosphate sodium involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromouridine 5’-triphosphate sodium undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols under mild conditions.
Oxidation and Reduction Reactions: These reactions typically require specific oxidizing or reducing agents under controlled conditions.
Major Products Formed:
Substitution Reactions: The major products are derivatives of 5-Bromouridine with different substituents at the 5-position.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromouridine 5’-triphosphate sodium is used in chemical research to study the properties and behavior of brominated nucleotides. It serves as a model compound for understanding the effects of bromination on nucleotide function and stability .
Biology: In biological research, this compound is used to label RNA during transcription. It allows researchers to track RNA synthesis and study the dynamics of transcriptional activity in cells. The labeled RNA can be detected using immunological methods with specific antibodies .
Medicine: It can be used to investigate the mechanisms of RNA viruses and develop antiviral strategies .
Industry: In the industrial sector, this compound is used in the production of labeled RNA for various applications, including diagnostics and therapeutic research. It is also used in the development of new molecular biology tools and techniques .
Wirkmechanismus
The primary mechanism of action of 5-Bromouridine 5’-triphosphate sodium involves its incorporation into RNA during transcription. The bromine atom at the 5-position of the uridine moiety allows for specific labeling of the RNA, which can then be detected using immunological methods. This labeling helps researchers study RNA synthesis, transcriptional activity, and the dynamics of RNA molecules within cells .
Vergleich Mit ähnlichen Verbindungen
Uridine 5’-triphosphate: The non-brominated form of 5-Bromouridine 5’-triphosphate.
Cytidine 5’-triphosphate: Another nucleotide triphosphate used in RNA synthesis.
5-Bromo-2’-deoxyuridine: A brominated nucleotide used in DNA labeling.
Uniqueness: 5-Bromouridine 5’-triphosphate sodium is unique due to its specific bromination at the 5-position, which allows for selective labeling of RNA. This property makes it particularly useful in studying RNA synthesis and transcriptional activity, providing insights that other similar compounds may not offer .
Eigenschaften
CAS-Nummer |
161848-60-8 |
|---|---|
Molekularformel |
C9H10BrN2Na4O15P3 |
Molekulargewicht |
650.964463 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dilithium ethoxy-[[ethoxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B1143080.png)





![tert-Butyl (1S,3S)-5-azaspiro[2.4]heptan-1-ylcarbamate](/img/structure/B1143100.png)

